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Compound of Interest

2'-Fluoro-4'-(2-
Compound Name:

methoxyethoxy)acetophenone
CAS No.: 474708-59-3

Cat. No.: B3138997

Get Quote
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For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of 2'-Fluoro-4'-(2-
methoxyethoxy)acetophenone, a substituted aromatic ketone of increasing interest in
medicinal chemistry and materials science. This document delves into its chemical identity, a
probable synthetic route with a detailed protocol, its physicochemical properties, potential
applications, and essential safety considerations.

Chemical Identity and Descriptors

Positive identification of a chemical entity is foundational for all research and development
endeavors. While a universally recognized CAS number for 2'-Fluoro-4'-(2-
methoxyethoxy)acetophenone has not been definitively established in major public
databases, it is crucial to utilize a consistent set of identifiers.
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A Note on the CAS Number: An initial search identified the CAS number 474708-59-3
associated with this compound on some supplier websites. However, further verification against
authoritative databases has yielded inconsistent results, with this number being linked to
unrelated substances. Therefore, researchers should exercise caution and rely on the
structural and spectral data for confirmation of identity.

For clarity and reproducibility, the following table summarizes the key identifiers for 2'-Fluoro-
4'-(2-methoxyethoxy)acetophenone.

Identifier Value Source/Method

1-(2-Fluoro-4-(2-

IUPAC Name methoxyethoxy)phenyl)ethan- IUPAC Nomenclature
1-one

Molecular Formula C11H13FOs Elemental Composition

Molecular Weight 212.22 g/mol Calculated

) CCOC1=CC(=C(C=C1)F)C(=O  Structure-to-SMILES
Canonical SMILES

)C Conversion
inChl K ZQCQCZJFCHRWDR- IUPAC International Chemical
n e
y UHFFFAOYSA-N Identifier

Synthesis and Mechanism

The synthesis of 2'-Fluoro-4'-(2-methoxyethoxy)acetophenone is most logically achieved
through a Williamson ether synthesis. This well-established reaction provides a reliable and
efficient pathway by coupling an alkoxide with a suitable organohalide.

Reaction Scheme:

The synthesis involves the deprotonation of the hydroxyl group of 2'-Fluoro-4'-
hydroxyacetophenone to form a phenoxide, which then acts as a nucleophile, attacking the
electrophilic carbon of 2-bromoethyl methyl ether.
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}" > 4
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Figure 1: Proposed synthesis of 2'-Fluoro-4'-(2-methoxyethoxy)acetophenone.
Experimental Protocol:

The following is a detailed, self-validating protocol for the synthesis of the title compound,
adapted from standard Williamson ether synthesis procedures for analogous phenols.

o Preparation: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer,
reflux condenser, and a nitrogen inlet, add 2'-Fluoro-4'-hydroxyacetophenone (10.0 g, 64.9

mmol) and anhydrous potassium carbonate (13.5 g, 97.4 mmol).
¢ Solvent Addition: Add 100 mL of anhydrous N,N-dimethylformamide (DMF) to the flask.

o Reaction Initiation: Stir the mixture at room temperature for 30 minutes.
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Addition of Alkylating Agent: Slowly add 2-bromoethyl methyl ether (10.8 g, 77.9 mmol) to the
reaction mixture dropwise over 15 minutes.

Reaction Conditions: Heat the reaction mixture to 80°C and maintain this temperature for 4-6
hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a 7:3 mixture
of hexane and ethyl acetate as the mobile phase.

Work-up: After the reaction is complete (as indicated by the disappearance of the starting
material on TLC), cool the mixture to room temperature and pour it into 500 mL of ice-cold
water.

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 150 mL).

Washing: Combine the organic layers and wash with water (2 x 100 mL) and then with brine
(1 x 100 mL).

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and
concentrate under reduced pressure to obtain the crude product.

Purification: Purify the crude product by column chromatography on silica gel using a
gradient of hexane and ethyl acetate to yield the pure 2'-Fluoro-4'-(2-
methoxyethoxy)acetophenone.

Physicochemical and Spectroscopic Properties

While experimental data for 2'-Fluoro-4'-(2-methoxyethoxy)acetophenone is not widely
published, its properties can be reliably predicted based on its structure and comparison with
similar compounds.

Predicted Physical Properties:
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Property Predicted Value Method

Boiling Point ~320-340 °C Computational Prediction
Melting Point Not Available

LogP ~2.1 Computational Prediction

Soluble in most organic

N solvents (e.g., ethanol,
Solubility Structural Analogy

acetone, ethyl acetate);

sparingly soluble in water.

Expected Spectroscopic Data:

'H NMR: Peaks corresponding to the acetyl protons (singlet, ~2.6 ppm), the methoxy protons
(singlet, ~3.4 ppm), the ethoxy methylene protons (triplets, ~3.7 and ~4.2 ppm), and
aromatic protons (multiplets, ~6.7-7.8 ppm).

e 13C NMR: Resonances for the acetyl carbonyl carbon (~196 ppm), aromatic carbons (with C-
F couplings), and aliphatic carbons of the methoxyethoxy group.

» IR Spectroscopy: Characteristic absorption bands for the C=0 stretch of the ketone (~1670
cm™1), C-F stretch (~1250 cm~1), and C-O-C stretches of the ether linkages.

o Mass Spectrometry: A molecular ion peak corresponding to the molecular weight (212.22
g/mol).

Applications in Research and Drug Development

Substituted acetophenones are valuable building blocks in organic synthesis and medicinal
chemistry.[1] The structural features of 2'-Fluoro-4'-(2-methoxyethoxy)acetophenone
suggest several potential applications.

o Pharmaceutical Intermediate: The acetophenone moiety is a common scaffold in
pharmacologically active molecules.[2] The presence of the fluorine atom can enhance
metabolic stability and binding affinity, while the methoxyethoxy group can improve solubility
and pharmacokinetic properties. This makes the title compound a promising intermediate for
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the synthesis of novel therapeutic agents, potentially in areas such as anti-inflammatory or
anti-cancer drug discovery.

e Molecular Probe: The unique substitution pattern could be leveraged in the design of
molecular probes for biochemical assays.

» Materials Science: The aromatic and polar nature of the molecule suggests potential use in
the development of novel polymers or liquid crystals.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 2'-Fluoro-4'-(2-methoxyethoxy)acetophenone
is not readily available, general safety precautions for handling substituted acetophenones
should be followed.[3]

o Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles,
chemical-resistant gloves (e.g., nitrile), and a lab coat.

o Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume
hood.

 Inhalation: Avoid inhaling dust or vapors.

» Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse
immediately with plenty of water.

o Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials
such as strong oxidizing agents.

Conclusion

2'-Fluoro-4'-(2-methoxyethoxy)acetophenone is a chemical compound with significant
potential as an intermediate in various fields, particularly in drug discovery. While a verified
CAS number is not yet established, its identity can be confirmed through its synthesis and
spectroscopic analysis. The provided synthetic protocol offers a reliable method for its
preparation, enabling further investigation into its properties and applications. As with any
chemical, proper safety precautions are paramount during its handling and use.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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